2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 869716-13-2
VCID: VC8303364
InChI: InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol

2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole

CAS No.: 869716-13-2

Cat. No.: VC8303364

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole - 869716-13-2

Specification

CAS No. 869716-13-2
Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
IUPAC Name 2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole
Standard InChI InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3
Standard InChI Key SKXZJZIJPDUSCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl
Canonical SMILES COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₁₃ClN₂O, yielding a molecular weight of 272.73 g/mol. Its structure integrates a benzimidazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a chloromethyl moiety .

Structural Analysis

  • Benzimidazole Core: The fused bicyclic system of benzene and imidazole provides a planar, aromatic framework conducive to π-π stacking interactions, a feature critical in drug-receptor binding .

  • 4-Methoxyphenyl Substituent: The methoxy group at the para position enhances electron density, potentially improving solubility and modulating electronic interactions with biological targets .

  • Chloromethyl Group: The reactive chloromethyl moiety may serve as a synthetic handle for further derivatization or influence electrophilic reactivity in biological systems .

Synthesis and Manufacturing

Condensation and Alkylation

A two-step approach is hypothesized:

  • Formation of 1-(4-Methoxyphenyl)-1H-benzimidazole:

    • Condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions, as demonstrated in the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole .

    • Typical reagents: Decylbenzenesulfonic acid (DBSA) and iodine in aqueous media, enabling chemoselective cyclization at room temperature .

  • Chloromethylation:

    • Introduction of the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid .

Green Chemistry Considerations

Recent trends emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. The use of DBSA and iodine in water for benzimidazole synthesis aligns with these principles, achieving yields >90% for related compounds .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 2-position requires careful control of reaction kinetics and steric effects.

  • Stability of Chloromethyl Group: Hydrolytic sensitivity necessitates inert atmospheres and anhydrous conditions during synthesis .

Physicochemical Properties

Spectral Characterization

While experimental data for the target compound is limited, related benzimidazoles exhibit characteristic spectral profiles:

  • ¹H NMR: Aromatic protons in the benzimidazole core resonate at δ 7.2–8.2 ppm, with methoxy protons at δ ~3.8 ppm .

  • FTIR: Stretching vibrations for C=N (1620–1600 cm⁻¹) and C-O (1250–1180 cm⁻¹) are typical .

Thermodynamic Properties

  • Melting Point: Predicted range: 180–200°C (based on analogues like 2-(4-methoxyphenyl)-1H-benzimidazole, mp 295.5°C ).

  • Lipophilicity: Calculated logP ≈ 3.2 (using ChemDraw), suggesting moderate membrane permeability .

Research Gaps and Future Directions

  • Experimental Validation: Confirm antiproliferative and antimicrobial activities via in vitro assays.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

  • Scale-Up Synthesis: Develop continuous-flow processes to improve yield and safety .

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